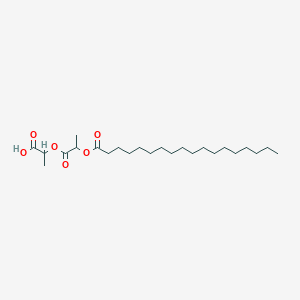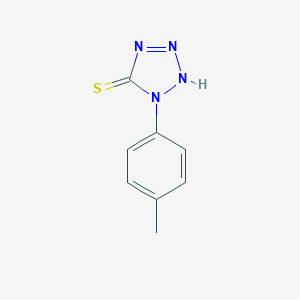
Copper hydroxide phosphate (Cu2(OH)(PO4))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper hydroxide phosphate, with the chemical formula Cu2(OH)(PO4), is an inorganic compound that combines copper, hydroxide, and phosphate ions. This compound is known for its distinctive blue-green color and is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper hydroxide phosphate can be synthesized through several methods. One common laboratory method involves the reaction of copper(II) hydroxide with phosphoric acid. The reaction proceeds as follows:
3Cu(OH)2+2H3PO4→Cu3(PO4)2+6H2O
Another method involves the reaction of basic copper carbonate with phosphoric acid:
3Cu2(OH)2CO3+4H3PO4→2Cu3(PO4)2+3CO2+9H2O
Industrial Production Methods: In industrial settings, copper hydroxide phosphate is typically produced by reacting copper sulfate with sodium phosphate in an aqueous solution, followed by the addition of sodium hydroxide to precipitate the compound. The reaction conditions are carefully controlled to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Copper hydroxide phosphate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Copper in the compound can undergo redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: The hydroxide and phosphate groups can be substituted by other anions or ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize copper(II) to higher oxidation states.
Reducing Agents: Such as sodium borohydride or hydrazine, can reduce copper(II) to copper(I).
Acids and Bases: Strong acids like hydrochloric acid can protonate the hydroxide group, while strong bases like sodium hydroxide can deprotonate it.
Major Products Formed:
Copper Phosphate (Cu3(PO4)2): Formed through the reaction with phosphoric acid.
Copper Oxide (CuO): Formed through thermal decomposition or oxidation reactions.
Aplicaciones Científicas De Investigación
Copper hydroxide phosphate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for other copper-containing compounds.
Biology: Investigated for its antimicrobial properties and potential use in biocidal formulations.
Medicine: Explored for its potential in drug delivery systems and as an active ingredient in antifungal and antibacterial treatments.
Industry: Utilized in the production of pigments, ceramics, and as a corrosion inhibitor in metal coatings.
Mecanismo De Acción
The mechanism by which copper hydroxide phosphate exerts its effects depends on its application:
Antimicrobial Action: Copper ions disrupt microbial cell membranes and interfere with enzyme function, leading to cell death.
Catalytic Activity: Copper ions facilitate electron transfer in redox reactions, enhancing reaction rates.
Corrosion Inhibition: The compound forms a protective layer on metal surfaces, preventing oxidation and corrosion.
Comparación Con Compuestos Similares
Copper hydroxide phosphate can be compared with other copper-containing compounds such as:
Copper(II) Hydroxide (Cu(OH)2): Similar in composition but lacks the phosphate group, making it less versatile in certain applications.
Copper(II) Phosphate (Cu3(PO4)2): Contains more phosphate groups, which can enhance its use in specific catalytic and industrial applications.
Basic Copper Carbonate (Cu2(OH)2CO3): Contains carbonate instead of phosphate, used primarily as a pigment and in fungicides.
Each of these compounds has unique properties and applications, with copper hydroxide phosphate standing out for its balanced combination of hydroxide and phosphate groups, making it particularly useful in diverse scientific and industrial contexts.
Propiedades
Número CAS |
12158-74-6 |
|---|---|
Fórmula molecular |
CuHO5P-4 |
Peso molecular |
175.52 g/mol |
Nombre IUPAC |
copper;hydroxide;phosphate |
InChI |
InChI=1S/Cu.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4 |
Clave InChI |
NDQOBWIGKSDHAZ-UHFFFAOYSA-J |
SMILES |
[OH-].[O-]P(=O)([O-])[O-].[Cu+2].[Cu+2] |
SMILES canónico |
[OH-].[O-]P(=O)([O-])[O-].[Cu] |
| 12158-74-6 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane](/img/structure/B83659.png)







